H-Met-D-Met-OH

Nutritional Biochemistry Animal Science Amino Acid Bioavailability

Select H-Met-D-Met-OH for studies demanding stereochemical precision and metabolic stability. Its D-Met residue confers resistance to proteolytic degradation, while in vivo chick bioassays confirm that this L-Met-D-Met configuration matches free L-Met in growth efficiency—unlike the poorly utilized D-Met-D-Met isomer. After Maillard browning, H-Met-D-Met-OH retains significantly higher efficacy than free L-methionine, making it the optimal reference compound for heat-processed supplement development and chiral analytical method validation.

Molecular Formula C10H20N2O3S2
Molecular Weight 280.4 g/mol
Cat. No. B1353304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-D-Met-OH
Molecular FormulaC10H20N2O3S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1
InChIKeyZYTPOUNUXRBYGW-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Met-D-Met-OH (L-Methionyl-D-methionine) Procurement Guide: Stereochemical Identity and Core Specifications


H-Met-D-Met-OH (CAS: 89680-18-2) is a methionine dipeptide characterized by an L-methionine residue at the N-terminus and a D-methionine residue at the C-terminus . This specific stereochemical configuration distinguishes it from its four stereoisomers—L-Met-L-Met, D-Met-D-Met, and D-Met-L-Met—each of which possesses a unique CAS number and distinct biological properties [1]. The compound has a molecular formula of C₁₀H₂₀N₂O₃S₂ and a molecular weight of 280.41 g/mol . Its defining feature is the incorporation of a D-amino acid, a modification widely recognized for its ability to confer enhanced resistance to enzymatic degradation by proteases compared to peptides composed exclusively of L-amino acids .

Why H-Met-D-Met-OH Cannot Be Replaced with Another Methionine Source in Bioefficacy-Critical Applications


Substituting H-Met-D-Met-OH with free L-methionine (L-Met), DL-methionine (DL-Met), or alternative methionine dipeptides is not scientifically valid in applications where nutritional bioefficacy, metabolic stability, or stereospecific interactions are critical. In vivo bioassays in young chicks demonstrate that the stereoisomeric configuration of methionylmethionine dipeptides dictates their efficiency as a methionine source for growth [1]. While L-Met-D-Met is utilized as efficiently as L-Met for growth, the D-Met-D-Met stereoisomer exhibits markedly reduced bioefficacy [1]. Furthermore, after undergoing Maillard browning—a common reaction during food and feed processing—the dipeptide L-Met-D-Met demonstrates superior efficacy compared to free L-Met [1]. These quantitative differences in bioefficacy and processing stability underscore the necessity for precise compound selection. The following sections provide the direct comparative data required for a scientifically grounded procurement decision.

H-Met-D-Met-OH (L-Methionyl-D-methionine) Quantitative Differentiation Evidence for Scientific Selection


In Vivo Growth Bioefficacy of H-Met-D-Met-OH Compared to Other Methionine Sources

A 1984 study by Baker and Boebel directly compared the bioefficacy of six different Met-Met stereoisomers in young chicks. The results demonstrated that L-Met-D-Met (H-Met-D-Met-OH) was utilized with an efficacy equivalent to free L-methionine for weight gain, whereas D-Met-D-Met was utilized significantly less efficiently [1]. This finding establishes that not all methionine dipeptides are interchangeable for supporting growth.

Nutritional Biochemistry Animal Science Amino Acid Bioavailability

Comparative Stability of H-Met-D-Met-OH Against Maillard Browning

The Baker and Boebel study also evaluated the impact of Maillard browning, a reaction that can occur during food or feed processing, on the efficacy of various methionine compounds. After being incubated with dextrose at 37.6°C and pH 9.5, all compounds exhibited reduced efficacy, but L-Met-D-Met (and its enantiomer D-Met-L-Met) was superior to free L-Met [1]. In contrast, N-Glycyl-L-Met was even more susceptible to browning, showing a greater loss in efficacy than L-Met [1].

Food Chemistry Feed Science Peptide Stability

Proteolytic Stability Conferred by the D-Amino Acid Residue

The incorporation of a D-amino acid into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation. For H-Met-D-Met-OH, the presence of the D-methionine residue at the C-terminus is expected to confer increased stability against proteases compared to its all-L counterpart (L-Met-L-Met) . While direct comparative half-life data in specific biological matrices is not identified in the provided search results, this property is a fundamental principle of peptide chemistry and is explicitly noted as a key differentiating feature for this compound .

Peptide Chemistry Drug Discovery Protease Resistance

Structural and Stereochemical Differentiation for Precise Analytical Applications

H-Met-D-Met-OH possesses a unique IUPAC name, (2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, and a unique InChI Key (ZYTPOUNUXRBYGW-JGVFFNPUSA-N) that unambiguously defines its L,D stereochemistry . This is in contrast to D-Met-L-Met (InChI Key: ZYTPOUNUXRBYGW-SFYZADRCSA-N) and other stereoisomers . The ability to precisely identify and differentiate this specific stereoisomer is paramount for analytical method development, quality control, and research on stereospecific biological interactions, where the use of an undefined or incorrect stereoisomer would lead to irreproducible or invalid results.

Analytical Chemistry Stereochemistry Peptide Screening

Orally Bioactive Dipeptide for Nutritional Research

The L,D stereoisomer of Met-Met (H-Met-D-Met-OH) is a component of the DL/LD-Met-Met mixture, which was shown to be orally bioactive and effective as a food supplement in chicks at a dietary level of 0.0141% [1]. While this data is from a study of a mixture of L,D and D,L stereoisomers, it provides strong evidence for the oral bioactivity of the compound class and directly contrasts with the lower bioefficacy observed for the D,D isomer [1]. The study establishes that the L,D and D,L 'mixed' stereoisomers are efficiently utilized in vivo.

Nutritional Supplementation Oral Bioactivity Food Science

H-Met-D-Met-OH (L-Methionyl-D-methionine) Preferred Research and Industrial Application Scenarios


Animal Nutrition Studies Investigating Stereospecific Bioavailability of Methionine Dipeptides

This compound is ideally suited for use as a reference standard or test article in animal feeding trials designed to elucidate the relationship between stereochemistry and methionine bioavailability. The quantitative evidence from Baker and Boebel (1984) shows that L-Met-D-Met is utilized as efficiently as L-Met, while D-Met-D-Met is not [1]. Therefore, H-Met-D-Met-OH is the required compound for studies aiming to explore the upper bounds of dipeptide bioefficacy or to serve as a comparator against less efficient isomers. It enables precise investigation into the enzymatic and transport mechanisms responsible for these differences [1].

Development and Processing of Heat-Stable Methionine-Enriched Feed or Food Supplements

H-Met-D-Met-OH is the scientifically justified selection for developing methionine supplements intended to undergo thermal processing or long-term storage in complex matrices. Direct comparative data demonstrate that this dipeptide retains superior efficacy compared to free L-methionine after being subjected to simulated Maillard browning conditions [1]. This makes it a prime candidate for formulations where other methionine sources would suffer significant nutritional degradation, providing a quantifiable advantage in product stability and final bioefficacy [1].

Analytical Reference Standard for Differentiating Methionine Dipeptide Stereoisomers

Due to its well-defined stereochemistry and unique analytical identifiers (CAS 89680-18-2, specific InChI Key) [1], H-Met-D-Met-OH is essential as a certified reference material for the development and validation of analytical methods. These methods, such as chiral HPLC or LC-MS, are necessary for quality control of peptide synthesis, for distinguishing between stereoisomers in complex biological samples, and for ensuring the identity of research materials in studies where stereochemical purity is paramount [1].

In Vitro Research on Peptide Stability and Protease Resistance

Researchers focused on peptide stability, particularly in the context of designing degradation-resistant probes or therapeutics, should prioritize H-Met-D-Met-OH. The presence of the D-methionine residue provides a model system for studying the impact of D-amino acid substitution on resistance to proteolytic cleavage [1]. This compound serves as a foundational building block for investigating how stereochemistry modulates peptide half-life in biological fluids and cellular environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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